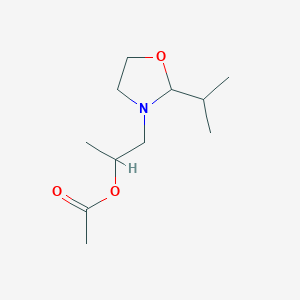
2-Anilinoethyl(phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilinoethyl(phenyl)formamide is an organic compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethyl(phenyl)formamide typically involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the direct N-formylation of anilines using formamide or formic acid in the presence of a deep eutectic solvent ([ChCl][ZnCl2]2), which acts as both a catalyst and solvent .
Industrial Production Methods: Industrial production methods for formamides, including this compound, often involve the carbonylation of ammonia or the aminolysis of ethyl formate. These methods are scalable and provide high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Anilinoethyl(phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Anilinoethyl(phenyl)formamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Anilinoethyl(phenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Formamide: A simpler formamide derivative with similar chemical properties.
N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide: A related compound used in pharmaceuticals.
Uniqueness: 2-Anilinoethyl(phenyl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its formyl group and aniline moiety provide versatility in synthetic and biological contexts, making it a valuable compound in research and industry.
Propiedades
Número CAS |
55055-34-0 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N-(2-anilinoethyl)-N-phenylformamide |
InChI |
InChI=1S/C15H16N2O/c18-13-17(15-9-5-2-6-10-15)12-11-16-14-7-3-1-4-8-14/h1-10,13,16H,11-12H2 |
Clave InChI |
TYZQPNWIYCABIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCN(C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




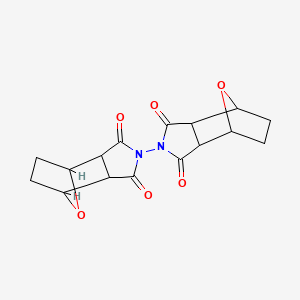


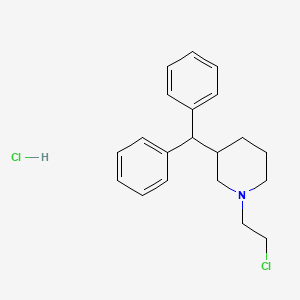
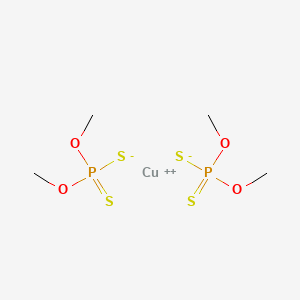
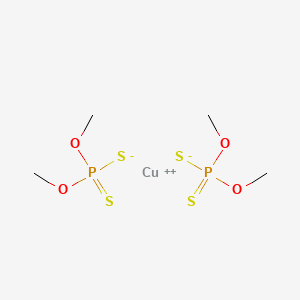


![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
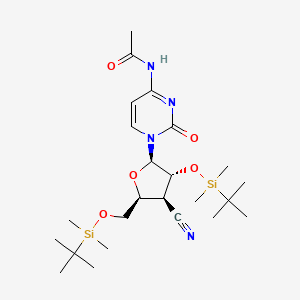
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
